2-(2,5-Dimethylphenyl)-9,9-dioctylfluorene
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Overview
Description
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] is a conjugated polymer known for its unique optoelectronic properties. This compound is widely used in various applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). Its ability to emit blue light and its high chemical stability make it a valuable material in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] typically involves Suzuki cross-coupling polymerization. This method uses palladium-catalyzed coupling reactions between boronic acid derivatives and halogenated monomers. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF). The polymerization process is usually conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this polymer can be scaled up using continuous flow reactors or rotating packed bed reactors. These methods enhance the efficiency of the polymerization process and allow for better control over the molecular weight distribution of the polymer .
Chemical Reactions Analysis
Types of Reactions
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Halogenation and nitration are common substitution reactions that this polymer can undergo
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] has a wide range of applications in scientific research:
Organic Light-Emitting Diodes (OLEDs): Used as an emissive layer due to its blue light-emitting properties.
Organic Photovoltaic Cells (OPVs): Utilized in the active layer to enhance light absorption and charge transport.
Field-Effect Transistors (FETs): Employed as a semiconducting material in the fabrication of FETs.
Single-Walled Carbon Nanotubes (SWCNTs) Separation: Used to disperse and separate semiconducting SWCNTs.
Mechanism of Action
The mechanism of action of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] in optoelectronic devices involves the following steps:
Light Absorption: The polymer absorbs light, leading to the excitation of electrons from the ground state to the excited state.
Charge Transport: The excited electrons and holes are transported through the polymer matrix.
Comparison with Similar Compounds
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] can be compared with other similar conjugated polymers:
Poly(9,9-dioctylfluorenyl-2,7-diyl): Known for its blue light-emitting properties and high chemical stability.
Poly(3-hexylthiophene-2,5-diyl): Used in OPVs and FETs, known for its high charge mobility.
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]: Employed in OLEDs and OPVs, known for its red and green light-emitting properties.
Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] stands out due to its unique combination of blue light emission, high chemical stability, and versatility in various optoelectronic applications .
Properties
Molecular Formula |
C37H50 |
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Molecular Weight |
494.8 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-9,9-dioctylfluorene |
InChI |
InChI=1S/C37H50/c1-5-7-9-11-13-17-25-37(26-18-14-12-10-8-6-2)35-20-16-15-19-32(35)33-24-23-31(28-36(33)37)34-27-29(3)21-22-30(34)4/h15-16,19-24,27-28H,5-14,17-18,25-26H2,1-4H3 |
InChI Key |
WTZYGYYJNRKVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=CC(=C4)C)C)CCCCCCCC |
Origin of Product |
United States |
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